3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide
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Description
3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N5O2S and its molecular weight is 301.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or disrupting membrane integrity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target in the body .
Biological Activity
The compound 3-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)-1,2,4-oxadiazole-5-carboxamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclodehydration reactions. The specific compound can be synthesized through a multi-step process involving the reaction of pyrazine and thiophene derivatives with appropriate carboxylic acid derivatives. The structural elucidation can be performed using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis.
Biological Activity Overview
- Antitumor Activity : Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant antitumor activity. For instance, studies have shown that various oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
- Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. For example, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains .
- Inhibition of Enzymatic Activity : Some studies highlight the ability of oxadiazole derivatives to inhibit key enzymes involved in cancer progression and microbial resistance. This includes inhibition of human carbonic anhydrases and DNA topoisomerases .
Case Studies
Several key studies provide insights into the biological activity of this compound:
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Cytotoxicity Against Cancer Cell Lines : A study evaluated various 1,2,4-oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The compound exhibited notable cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) This compound MCF-7 0.65 Doxorubicin MCF-7 1.5 -
Antimicrobial Efficacy : In another investigation focusing on antimicrobial activity, this compound was tested against various strains including E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at low concentrations .
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) E. coli 8 S. aureus 16
The proposed mechanisms for the biological activity of this compound include:
- Induction of Apoptosis : Flow cytometry assays have shown that treatment with this oxadiazole derivative leads to increased apoptosis in cancer cells by activating pathways associated with caspase activation and p53 expression .
- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to target enzymes involved in cancer metabolism and proliferation, thereby inhibiting their activity .
Properties
IUPAC Name |
3-pyrazin-2-yl-N-(2-thiophen-2-ylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-12(16-4-3-9-2-1-7-21-9)13-17-11(18-20-13)10-8-14-5-6-15-10/h1-2,5-8H,3-4H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDCTMJJNJKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.